3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring a pyrazolopyrimidine core linked to a benzamide scaffold. This compound is notable for its diverse functional groups, including methoxy, methylthio, and pyrrolidinyl moieties, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step processes:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This core is usually synthesized via cyclization reactions involving appropriate precursors such as aminopyrazoles and nitriles.
Substitution Reactions: : Introduction of functional groups like methylthio and pyrrolidinyl is achieved through nucleophilic substitution reactions.
Amide Bond Formation: : Coupling the pyrazolopyrimidine core with the 3,4-dimethoxybenzamide is carried out using coupling reagents like EDCI or DCC under controlled conditions.
Industrial Production Methods
On an industrial scale, optimizations include:
Catalysts: : Using efficient catalysts to enhance reaction rates and selectivity.
Automation: : Employing automated systems for precise control over reaction parameters.
Scalability: : Ensuring the synthetic route is scalable with minimal by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes several types of chemical reactions:
Oxidation: : The methoxy and methylthio groups can be oxidized under specific conditions.
Reduction: : The compound can be reduced at various functional sites.
Substitution: : The pyrrolidinyl group can be replaced or modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Organometallic reagents such as Grignard reagents or sodium hydride (NaH).
Major Products Formed
The major products depend on the specific reactions:
Oxidation: : Methoxy groups convert to hydroxyl groups; methylthio to sulfoxides or sulfones.
Reduction: : Nitrogen-containing rings remain intact, but other groups may reduce to simpler moieties.
Substitution: : Introduction of new functional groups in place of pyrrolidinyl or other reactive sites.
Scientific Research Applications
Chemistry
Synthesis Studies: : The compound serves as a model for studying reaction mechanisms and synthetic methodologies.
Biology
Enzyme Inhibition: : It is explored as a potential inhibitor for various enzymes due to its structural features.
Medicine
Pharmacological Properties: : Investigated for therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects.
Industry
Material Science: : Potential use in developing new materials with specific electronic or mechanical properties.
Mechanism of Action
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Modulates signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Unique Features
This compound is distinct due to its specific combination of functional groups and the pyrazolopyrimidine core, which provides unique chemical and biological properties.
List of Similar Compounds
3,4-Dimethoxy-N-(2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
6-Methylthio-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives
These similar compounds share structural motifs but differ in certain functional groups or substituents, leading to varied reactivity and applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-29-16-7-6-14(12-17(16)30-2)20(28)22-8-11-27-19-15(13-23-27)18(24-21(25-19)31-3)26-9-4-5-10-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFBXKYMEAMDLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.